N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the 3,4-dimethoxyphenyl group imparts unique chemical properties, making it a valuable building block for various synthetic applications.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide typically involves the reaction of 3,4-dimethoxyphenylamine with azetidine-3-carboxylic acid or its derivatives. The reaction is usually carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where reagents like sodium hydride (NaH) and alkyl halides can introduce different substituents.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Material Science: The compound is employed in the synthesis of polymers and materials with unique properties, such as enhanced mechanical strength and thermal stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating gene expression and cellular responses. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:
Azetidine-2-carboxamide: This compound has a similar structure but differs in the position of the carboxamide group, leading to different chemical properties and reactivity.
Azetidine-3-carboxylic acid: Lacks the 3,4-dimethoxyphenyl group, resulting in different biological activity and applications.
3,4-Dimethoxyphenylacetonitrile: Shares the 3,4-dimethoxyphenyl group but has a nitrile functional group instead of the azetidine ring, leading to different reactivity and uses
This compound stands out due to its unique combination of the azetidine ring and the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-4-3-9(5-11(10)17-2)14-12(15)8-6-13-7-8/h3-5,8,13H,6-7H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBQBKYKLZLBRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CNC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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